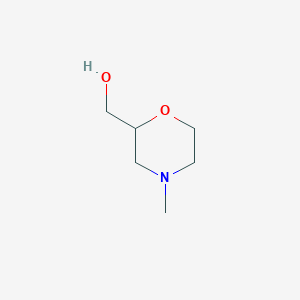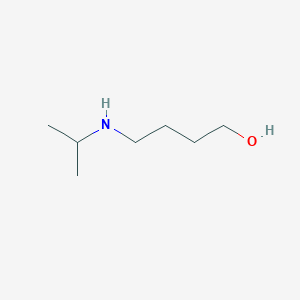
4-(Isopropylamino)butanol
Vue d'ensemble
Description
4-(Isopropylamino)butanol, also known by its CAS number 42042-71-7, is an organic compound belonging to the group of alcohols . It is primarily used as a solvent in various chemical applications but can also be used as an intermediate in chemical synthesis . It is a colorless liquid with an alkaline reaction .
Synthesis Analysis
The synthesis of this compound involves using 200 gm of 4-amino-1-butanol dissolved in a mixed solvent of 400 ml of acetone and 1000 ml of ethanol. After adding 20 gm of 10% Pd/C, hydrogenation is carried out under the pressure of 10 kg for 4-5 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H17NO . The average mass is 131.216 Da and the monoisotopic mass is 131.131012 Da .Chemical Reactions Analysis
This compound is a colorless liquid with an alkaline reaction. It reacts easily with acids and is soluble in water .Physical And Chemical Properties Analysis
This compound is a colorless liquid with an alkaline reaction . It reacts easily with acids and is soluble in water . The boiling point of this substance is 242°C . In the presence of ammonium chloride, the solution becomes acidic .Applications De Recherche Scientifique
Synthèse Pharmaceutique
4-(Isopropylamino)butanol: est un intermédiaire important dans l'industrie pharmaceutique. Il est utilisé dans la synthèse de divers médicaments, notamment le médicament contre l'hypertension pulmonaire selexipag. Le composé sert de brique dans les processus de synthèse en plusieurs étapes qui conduisent à des principes actifs pharmaceutiques (API) .
Synthèse Chimique
Le composé est impliqué dans des techniques de synthèse chimique dans le domaine pharmaceutique. Il agit comme un précurseur dans la préparation de nouveaux intermédiaires, qui sont ensuite transformés pour obtenir des produits cibles de haute pureté. Ceci est crucial pour développer des méthodes de production industrielles économiques et respectueuses de l'environnement .
Synthèse de Composés Organiques
En chimie organique, This compound est utilisé pour synthétiser une variété de composés organiques. Sa réactivité avec d'autres produits chimiques permet la création de molécules complexes qui peuvent avoir des applications dans différents domaines de la recherche et de l'industrie .
Chimie Analytique
En chimie analytique, This compound peut être utilisé comme un étalon ou un composé de référence. Ses propriétés bien définies permettent son utilisation dans l'étalonnage des instruments ou la validation des méthodes analytiques, garantissant la précision et la justesse des mesures .
Recherche sur la Sécurité et les Dangers
La recherche sur la sécurité et les dangers des composés chimiques utilise souvent This compound. Ses propriétés physiques et chimiques, telles que l'inflammabilité et la réactivité, sont étudiées pour comprendre et atténuer les risques associés à sa manipulation et à son utilisation .
Safety and Hazards
4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It may be corrosive to metals and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Propriétés
IUPAC Name |
4-(propan-2-ylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWOCGPIGUXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513753 | |
| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42042-71-7 | |
| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Isopropylamino)butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

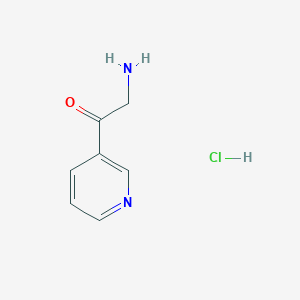
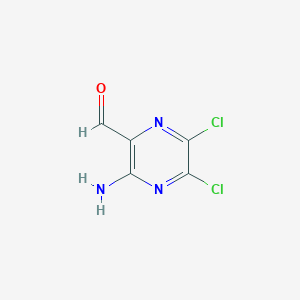
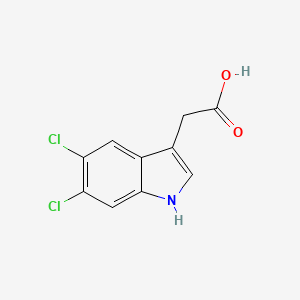
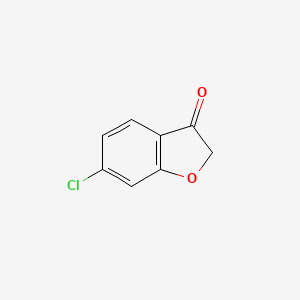



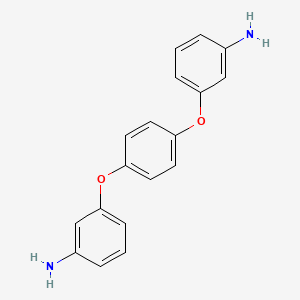
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
